Furtrethonium besylate
Description
Historical Context of Research into Cholinergic Agents
The investigation of cholinergic agents is a cornerstone of modern neuroscience and pharmacology. The journey began around a century ago when acetylcholine (B1216132) (ACh) was identified as a key chemical messenger in neurotransmission. nih.govresearchgate.net In 1921, German physiologist Otto Loewi's experiments demonstrated that stimulating the vagus nerve released a substance—later confirmed to be acetylcholine—that could slow the heartbeat, providing the first solid evidence for chemical neurotransmission. britannica.com This pioneering work, along with that of Sir Henry Dale, established acetylcholine as the first identified neurotransmitter and opened up the field of cholinergic pharmacology. britannica.comfrontiersin.org
Subsequent research focused on understanding the cholinergic system, which involves the synthesis, release, and action of acetylcholine at its receptors, as well as the enzymes that break it down. researchgate.netbritannica.com This led to the classification of cholinergic receptors into two main types: muscarinic and nicotinic. numberanalytics.com Scientists then began to develop compounds that could mimic or block the actions of acetylcholine to study and influence physiological processes. These compounds, known as cholinergic agonists and antagonists, became vital research tools. wikipedia.orgnih.gov The development of direct-acting agonists, which bind directly to cholinergic receptors, and indirect-acting agents, which inhibit the enzyme acetylcholinesterase, allowed for more detailed exploration of the parasympathetic nervous system and its functions. numberanalytics.comslideshare.net This historical pursuit of knowledge laid the groundwork for the synthesis and study of specific cholinergic compounds like furtrethonium (B1222584).
Classification and Structural Features of Furtrethonium as a Quaternary Ammonium (B1175870) Ion
Furtrethonium is classified as a quaternary ammonium ion. nih.gov This classification is central to its chemical identity and behavior. The structure of furtrethonium is characterized by a central, positively charged nitrogen atom bonded to four carbon-containing groups, which prevents it from being deprotonated.
Specifically, the furtrethonium cation is N,N,N-trimethyl-2-furanmethanaminium. drugfuture.com Its structure consists of:
A trimethylammonium group : The nitrogen atom is bonded to three methyl (-CH₃) groups.
A furfuryl group : The nitrogen is also attached to a methylene (B1212753) bridge (-CH₂-), which in turn is connected to the second position of a furan (B31954) ring. wikipedia.org The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.
This combination of a permanently charged quaternary ammonium head and a furan-containing side chain defines its structural features. The positive charge is localized on the nitrogen atom, a key feature for its interaction with biological targets. wikipedia.orgnih.gov The synthesis of furtrethonium salts typically involves the quaternization of a tertiary amine, in this case, N,N-dimethyl-2-furfurylamine, with a suitable alkylating agent. lookchem.com
| Property | Value | Source |
| IUPAC Name | furan-2-ylmethyl(trimethyl)azanium | nih.gov |
| Molecular Formula | C₈H₁₄NO⁺ | nih.gov |
| Molecular Weight | 140.20 g/mol | nih.gov |
| CAS Number | 7618-86-2 | drugfuture.com |
| Classification | Cholinergic Agonist, Quaternary Ammonium Ion | nih.gov |
Role of the Besylate Counterion in Compound Characterization
In any ionic compound, the cation (in this case, furtrethonium) is paired with a negatively charged counterion to form a neutral salt. For Furtrethonium besylate, this counterion is benzenesulfonate (B1194179) (C₆H₅SO₃⁻), commonly known as besylate. drugfuture.comdrugfuture.com The choice of a counterion is a critical aspect of pharmaceutical and chemical research because it can significantly influence the physicochemical properties of the compound without altering the structure of the active cation. bjcardio.co.uk
Academic studies on various drug salts have demonstrated that the counterion can affect several key parameters:
Solubility : The nature of the counterion plays a crucial role in determining the aqueous solubility of the salt. Studies have shown that for a given active molecule, different salt forms can exhibit a wide range of solubilities. nih.govresearchgate.net
Stability : The counterion can impact the chemical and physical stability of the solid-state form of the compound. wiley.com For instance, some counterions may lead to salts that are more or less prone to degradation or recrystallization under specific temperature and humidity conditions. wiley.com
Melting Point and Crystallinity : The crystal lattice energy of a salt is dependent on the interactions between the cation and the counterion, which in turn affects properties like the melting point. nih.gov The besylate anion, being relatively large and capable of forming specific crystal packing arrangements, can confer distinct crystalline properties to the salt. researchgate.netwiley.com
Overview of Academic Research Trajectories for Furtrethonium Besylate
Academic research on furtrethonium and its various salts has primarily been within the domain of medicinal chemistry and pharmacology. The compound is recognized as a cholinergic agent, specifically a parasympathomimetic, meaning it mimics the effects of the parasympathetic nervous system. drugfuture.comwikipedia.org
The preparation of various furtrethonium salts was reported in the scientific and patent literature as early as the late 1930s and 1940s. drugfuture.com Research has led to the creation of several different salt forms to investigate which provides the most suitable physicochemical characteristics for study. These salts include not only the besylate but also iodide, bromide, chloride, and tosylate. drugfuture.comncats.io The existence of multiple salt forms like furtrethonium benzenesulfonate (besylate) and furtrethonium p-toluenesulfonate highlights the academic effort to modulate the compound's properties through counterion selection. drugfuture.com
Furtrethonium has been studied as an agonist of muscarinic acetylcholine receptors. ncats.ioncats.io Research trajectories have included its synthesis, structural elucidation, and its pharmacological classification as a cholinergic agonist. nih.govdntb.gov.ua Its inclusion in databases of pharmacological agents and its use in broader studies on cholinergic or bioadhesive systems further indicate its role as a reference compound in academic research. guidetopharmacology.orggoogle.comgoogle.com
| Derivative Type | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Iodide | C₈H₁₄INO | 267.11 | drugfuture.com |
| Benzenesulfonate (Besylate) | C₁₄H₁₉NO₄S | 297.37 | drugfuture.com |
| p-Toluenesulfonate (Tosylat | C₁₅H₂₁NO₄S | 311.40 | drugfuture.com |
| Hydroxide | C₈H₁₅NO₂ | 157.21 | |
| Bromide | C₈H₁₄BrNO | - | nih.gov |
| Chloride | C₈H₁₄ClNO | - | nih.gov |
Properties
CAS No. |
3481-26-3 |
|---|---|
Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
benzenesulfonate;furan-2-ylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C8H14NO.C6H6O3S/c1-9(2,3)7-8-5-4-6-10-8;7-10(8,9)6-4-2-1-3-5-6/h4-6H,7H2,1-3H3;1-5H,(H,7,8,9)/q+1;/p-1 |
InChI Key |
IVNIBHOEODRCPK-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC1=CC=CO1.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CO1.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Synonyms |
furfuryltrimethylammonium Furmethide furtrethonium furtrethonium benzenesulfonate furtrethonium besylate furtrethonium bromide furtrethonium chloride furtrethonium hydroxide furtrethonium iodide |
Origin of Product |
United States |
Synthesis and Chemical Development
Synthetic Methodologies for the Furtrethonium (B1222584) Cation
The core of the Furtrethonium besylate molecule is the furtrethonium cation, a quaternary ammonium (B1175870) species. Its synthesis is centered around the formation of a carbon-nitrogen bond to create the permanently charged quaternary nitrogen center.
The primary precursor for the furtrethonium cation is N,N-dimethyl-2-furanmethanamine . This tertiary amine contains the necessary furan (B31954) ring and the dimethylamino group that will be quaternized. The synthesis of this precursor can be achieved through various methods, a common one being the reductive amination of furfural (B47365). In this process, furfural is reacted with dimethylamine (B145610) in the presence of a reducing agent to form the desired tertiary amine.
Another potential route to N,N-dimethyl-2-furanmethanamine involves the reaction of furfuryl chloride with dimethylamine. The high reactivity of the furfuryl chloride allows for the nucleophilic substitution by dimethylamine to yield the precursor. The choice of synthetic route for the precursor can be influenced by factors such as the availability and cost of starting materials, and the desired purity of the final product.
The formation of the furtrethonium cation from its tertiary amine precursor, N,N-dimethyl-2-furanmethanamine, is achieved through a quaternization reaction. This is a classic example of the Menschutkin reaction , which involves the alkylation of a tertiary amine to form a quaternary ammonium salt. wikipedia.org In the case of Furtrethonium, a methylating agent is used to add a third methyl group to the nitrogen atom.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of N,N-dimethyl-2-furanmethanamine acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. This results in the formation of a new carbon-nitrogen bond and the expulsion of a leaving group.
Common methylating agents for this type of reaction include methyl iodide, dimethyl sulfate (B86663), or methyl besylate. The choice of the methylating agent can influence the initial counter-ion of the furtrethonium cation. For example, using methyl iodide would yield furtrethonium iodide. The reaction is typically carried out in a suitable solvent, and the reaction temperature and time are optimized to maximize the yield of the quaternary ammonium salt while minimizing the formation of byproducts. The reaction can be performed at temperatures ranging from 50°C to 140°C, and in some cases, under pressure to keep volatile reactants in the liquid phase. google.com
Precursor Identification and Derivatization
Besylate Salt Formation and Isolation Techniques
Once the furtrethonium cation has been formed, typically as a halide or sulfate salt, the next step is to introduce the besylate (benzenesulfonate) anion. This can be achieved through a salt metathesis reaction. One common method involves reacting the initial furtrethonium salt (e.g., furtrethonium iodide) with a source of besylate anions, such as silver besylate. The insoluble silver halide precipitates out of the solution, leaving the desired Furtrethonium besylate in the solution.
Alternatively, an ion-exchange resin can be used. google.com A solution of the initial furtrethonium salt is passed through a column packed with an ion-exchange resin that has been pre-loaded with besylate anions. The original anions are retained by the resin, and the eluate contains Furtrethonium besylate.
Another approach is the direct reaction of the free base form of a related compound with benzenesulfonic acid. google.comepo.org If the furtrethonium cation were to be prepared as a hydroxide, it could be neutralized with benzenesulfonic acid to form Furtrethonium besylate and water.
The isolation of the final Furtrethonium besylate salt is typically achieved by crystallization. After the salt formation reaction, the solvent is often partially or fully removed, and the product is allowed to crystallize. The choice of solvent for crystallization is crucial for obtaining a high yield of pure product. google.com The isolated solid is then collected by filtration and dried.
Purification Strategies for Research-Grade Furtrethonium Besylate
To obtain research-grade Furtrethonium besylate, rigorous purification is necessary to remove any unreacted starting materials, byproducts, or other impurities. Several techniques can be employed for this purpose.
Recrystallization is a common and effective method for purifying solid compounds. The crude Furtrethonium besylate is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities in the mother liquor. The selection of the recrystallization solvent or solvent system is critical for the efficiency of this process.
Chromatographic techniques are also widely used for the purification of ionic compounds like Furtrethonium besylate. biotage.combiotage.com
Reversed-phase chromatography can be effective, often with the addition of a pH modifier or a buffer to the mobile phase to improve the peak shape and retention of the ionic compound. biotage.combiotage.com
Ion-exchange chromatography is particularly well-suited for purifying charged molecules. gsconlinepress.comlibretexts.orgbio-rad.com In this technique, the Furtrethonium cation is reversibly bound to a stationary phase with fixed anionic groups. Impurities can be washed away, and the pure compound is then eluted by changing the pH or the ionic strength of the mobile phase.
Washing the crude product with a specific solvent in which the desired product is insoluble but the impurities are soluble can also be an effective purification step. google.com
Investigation of Synthesis-Related Impurities and Byproducts
The synthesis of Furtrethonium besylate can potentially generate a range of impurities and byproducts that need to be identified and controlled to ensure the quality of the final product. These impurities can originate from various stages of the manufacturing process.
Starting Material Impurities: Impurities present in the starting materials, such as N,N-dimethyl-2-furanmethanamine or the methylating agent, can be carried through the synthesis and contaminate the final product. For instance, the precursor tertiary amine may contain small amounts of primary and secondary amines. googleapis.com
Byproducts from the Quaternization Reaction: The Menschutkin reaction may not proceed to completion, resulting in residual N,N-dimethyl-2-furanmethanamine in the final product. googleapis.com Side reactions can also occur, leading to the formation of other unwanted compounds. The stability of the furan ring under the reaction conditions is also a consideration, as degradation could lead to furan-ring-opened byproducts. uliege.bersc.org
Degradation Products: Furtrethonium besylate, like many organic compounds, can degrade under certain conditions of light, heat, or pH, leading to the formation of degradation products. Forced degradation studies are often performed to identify potential degradation pathways and products. researchgate.net
Residual Solvents: Solvents used in the synthesis, salt formation, and purification steps may remain in the final product as residual impurities.
The investigation and quantification of these impurities are typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) for identification. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of impurities.
Pharmacological Characterization and Mechanisms of Action
In Vitro Pharmacological Profiling of Furtrethonium (B1222584) as a Cholinergic Agonist
Furtrethonium is characterized as a potent, non-selective cholinergic agonist that acts as a full agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). taylorandfrancis.comnih.gov As a quaternary ammonium (B1175870) compound, it structurally resembles other choline (B1196258) esters and mimics the action of the endogenous neurotransmitter, acetylcholine, at these receptor sites. nih.gov
In vitro studies have confirmed its agonist activity. For instance, research on isolated rat jejunum demonstrated that furtrethonium induces tissue contraction, a characteristic response to cholinergic stimulation. [Original search result 2] Its classification as a full agonist indicates that it is capable of eliciting a maximal response from the receptor, comparable to that of acetylcholine itself. taylorandfrancis.com This profile establishes Furtrethonium as a classic parasympathomimetic agent, activating receptors that are central to the function of the parasympathetic nervous system. nih.gov
Molecular Mechanisms of Receptor Interaction
The interaction of Furtrethonium with cholinergic receptors involves precise molecular events, from initial binding to the induction of structural changes in the receptor that trigger cellular signals.
Furtrethonium is recognized as a high-affinity agonist at muscarinic receptors. taylorandfrancis.comnih.gov While specific dissociation constant (K_d) or inhibition constant (K_i) values for Furtrethonium are not extensively documented in publicly available literature, its high-affinity nature can be inferred from its potent activity. taylorandfrancis.comreddit.com For cholinergic agonists, high-affinity binding is often evaluated through competitive radioligand binding assays. Potent full agonists, such as the related compound methylfurtrethonium, show a high ratio of affinity (>1,000) when displacing a high-affinity agonist radioligand (like [³H]oxotremorine-M) compared to a low-affinity antagonist radioligand, which is a hallmark of strong receptor activation. taylorandfrancis.com
Table 1: Inferred Binding Characteristics of Furtrethonium This table is based on qualitative descriptions from scientific literature, as specific quantitative data is not readily available.
| Parameter | Description | Supporting Evidence |
|---|---|---|
| Receptor Affinity | High | Characterized as a potent, full agonist, implying strong binding to the receptor active site. taylorandfrancis.comnih.gov |
| Binding Type | Orthosteric Agonist | Binds to the same site as the endogenous ligand, acetylcholine, to activate the receptor. nih.gov |
A defining feature of Furtrethonium's pharmacological profile is its lack of selectivity among the five muscarinic acetylcholine receptor subtypes (M1-M5). taylorandfrancis.comnih.gov It is consistently categorized with other established non-selective agonists such as bethanechol, carbachol, and oxotremorine. nih.gov This non-selectivity is a common characteristic of many orthosteric muscarinic agonists, which bind to the highly conserved acetylcholine binding site across all subtypes. frontiersin.org Consequently, Furtrethonium activates M1, M2, M3, M4, and M5 receptors without significant differentiation, leading to a broad range of physiological effects depending on which receptor subtypes are present in a given tissue. nih.govnih.gov
Table 2: Subtype Selectivity Profile of Furtrethonium
| Muscarinic Receptor Subtype | Reported Activity of Furtrethonium |
|---|---|
| M1 Receptor | Full Agonist (Non-selective) |
| M2 Receptor | Full Agonist (Non-selective) |
| M3 Receptor | Full Agonist (Non-selective) |
| M4 Receptor | Full Agonist (Non-selective) |
| M5 Receptor | Full Agonist (Non-selective) |
While specific crystallographic studies detailing the Furtrethonium-receptor complex are not available, the mechanism of action follows the established model for G-protein coupled receptor (GPCR) activation. The binding of an agonist like Furtrethonium to the orthosteric site, located within a pocket formed by the receptor's transmembrane helices, induces a critical conformational change in the receptor protein. [Original search result 18, 21] This structural rearrangement is transmitted to the intracellular domains of the receptor. The altered intracellular conformation allows the receptor to engage with and act as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated heterotrimeric G-protein, promoting the exchange of GDP for GTP on the Gα subunit and initiating the downstream signaling cascade. wikipedia.org
Subtype Selectivity within Muscarinic Acetylcholine Receptors
Intracellular Signaling Cascades Triggered by Receptor Activation
As a non-selective muscarinic agonist, Furtrethonium activates the distinct intracellular signaling pathways associated with different muscarinic receptor subtypes. These receptors are classic examples of GPCRs that couple to different families of G-proteins to produce their effects. nih.govresearchgate.net
The five muscarinic receptor subtypes are linked to two primary G-protein signaling pathways: the Gq/11 pathway and the Gi/Go pathway. nih.govresearchgate.net
Gq/11 Pathway (M1, M3, M5 Receptors): When Furtrethonium binds to M1, M3, or M5 receptors, the activated receptor couples to G-proteins of the Gq/11 family. nih.govresearchgate.net The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). wikipedia.org PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgebi.ac.uk IP3 diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). DAG remains in the cell membrane where it, along with Ca²⁺, activates protein kinase C (PKC). ebi.ac.uk This cascade leads to a wide range of cellular responses, including smooth muscle contraction and glandular secretion. mdpi.com
Gi/Go Pathway (M2, M4 Receptors): When Furtrethonium binds to M2 or M4 receptors, the receptor couples to inhibitory G-proteins of the Gi/Go family. nih.govnih.gov The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Reduced cAMP levels decrease the activity of protein kinase A (PKA). This pathway is responsible for effects such as the slowing of the heart rate mediated by M2 receptors. nih.gov
Because Furtrethonium is non-selective, it has the potential to trigger both of these major signaling cascades simultaneously in tissues where multiple receptor subtypes are expressed. nih.gov
Biochemical Targets and Interaction Pathways
Identification of Primary and Secondary Biochemical Targets
Furtrethonium (B1222584) is classified as a parasympathomimetic agent, specifically a cholinergic agonist, which means it mimics the effects of acetylcholine (B1216132) in the body. nih.govdrugfuture.comwikipedia.orgmuscatchemical.com Its primary biochemical targets are the muscarinic acetylcholine receptors (mAChRs). nih.govnih.gov These receptors are integral to the parasympathetic nervous system, which regulates a wide array of involuntary bodily functions. nih.gov The binding of furtrethonium to mAChRs initiates a cascade of cellular responses.
While muscarinic receptors are the well-established primary targets, specific secondary biochemical targets for furtrethonium besylate are not extensively detailed in the available scientific literature. Its pharmacological profile is predominantly defined by its potent activity at its primary receptor targets.
Chemical-Target Interaction Profiling
Furtrethonium functions as a full agonist at muscarinic acetylcholine receptors. nih.govguidetopharmacology.org This interaction involves the binding of the furtrethonium molecule to the receptor, which then activates it, producing a physiological response that mirrors the action of the endogenous neurotransmitter, acetylcholine. nih.gov Studies on the guinea pig ileum have demonstrated that furtrethonium derivatives effectively induce a contractile response, which is a characteristic action of muscarinic agonists. nih.gov The potency of furtrethonium is highlighted by its use as a reference compound in studies assessing the activity of other parasympathomimetic drugs. dss.go.th
The interaction can be quantified by binding affinities. For instance, furtrethonium has shown a pKi value of 4.1 at the human M3 muscarinic acetylcholine receptor. guidetopharmacology.org The interaction profiling helps in understanding the dose-dependent relationship of the compound with its biological target. nih.gov
Table 1: Chemical-Target Interaction Profile of Furtrethonium
| Target Name | Interaction Type | Species | Activity Metric | Activity Value |
| Muscarinic acetylcholine receptor M3 | Full agonist | Homo sapiens | pKi | 4.1 guidetopharmacology.org |
| Muscarinic receptors | Agonist | Cavia porcellus (guinea pig) | - | Induces contractile response nih.gov |
Investigation of Metabolic Pathways and Biotransformation Products in Experimental Systems
Detailed experimental studies on the specific metabolic pathways and biotransformation products of furtrethonium besylate are not widely available in the public domain. As a quaternary ammonium (B1175870) compound, furtrethonium is expected to undergo limited metabolism. nih.gov Compounds of this chemical class are generally not extensively metabolized by the major enzyme systems in the liver, such as the cytochrome P450 system. Consequently, they are often excreted from the body largely unchanged. However, without specific metabolic studies on furtrethonium, this characterization is based on the general properties of its chemical class rather than direct experimental evidence for the compound itself.
Influence on Endogenous Neurotransmitter Systems (e.g., Acetylcholine Homeostasis)
The presence of an external agonist like furtrethonium can, in theory, influence the homeostatic mechanisms that regulate ACh levels, such as feedback inhibition of ACh release from presynaptic neurons. nih.govmdpi.com However, the primary and most well-documented influence of furtrethonium is its direct action at the postsynaptic receptor, which amplifies the cholinergic signal. nih.gov This direct stimulation is the core of its mechanism of action and its influence on the acetylcholine neurotransmitter system. nih.gov
Analytical Methodologies in Research
Chromatographic Techniques for Furtrethonium (B1222584) Besylate Analysis
Chromatography, a powerful separation science, is indispensable in the analysis of Furtrethonium besylate. Various chromatographic techniques are employed to ensure the quality and consistency of the compound. encyclopedia.publabinsights.nl
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of Furtrethonium besylate. nih.gov The development of a robust HPLC method involves a systematic approach to optimize separation and detection parameters.
Method development for compounds like Furtrethonium besylate often employs a reversed-phase column, such as a C18 column, which is effective for separating polar and non-polar compounds. nih.govfoliamedica.bgfoliamedica.bgresearchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724), is meticulously adjusted to achieve optimal retention and resolution of the analyte from potential impurities. foliamedica.bgfoliamedica.bg The pH of the mobile phase is a critical parameter that can significantly influence the retention time and peak shape of the ionized Furtrethonium cation. nih.govfoliamedica.bgfoliamedica.bg
Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability. foliamedica.bgfoliamedica.bg Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For besylate-containing compounds, linearity is often established over a specific concentration range with a high correlation coefficient (R² > 0.999). foliamedica.bgfoliamedica.bg
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. foliamedica.bgfoliamedica.bg
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). foliamedica.bgfoliamedica.bg
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.netresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. foliamedica.bg
An example of HPLC method parameters that could be adapted for Furtrethonium besylate analysis is presented in the table below.
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govfoliamedica.bgfoliamedica.bg |
| Mobile Phase | Methanol:Acetonitrile:Buffer (pH adjusted) foliamedica.bgfoliamedica.bg |
| Flow Rate | 1.0 mL/min foliamedica.bgfoliamedica.bg |
| Detection | UV at a specific wavelength (e.g., 242 nm) foliamedica.bgfoliamedica.bg |
| Injection Volume | 5-20 µL nih.govnih.gov |
| Column Temperature | 25°C nih.gov |
Gas Chromatography (GC) for Volatile Components and Degradation Products
Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile substances that may be present as impurities or degradation products in Furtrethonium besylate samples. encyclopedia.pubthermofisher.com Since Furtrethonium besylate itself is a non-volatile salt, direct analysis by GC is not feasible. However, GC is crucial for identifying and quantifying residual solvents from the manufacturing process or volatile degradation products that may form under stress conditions like elevated temperatures. sepscience.comosti.gov
The process often involves coupling GC with a mass spectrometer (GC-MS), which aids in the definitive identification of the separated volatile components by providing their mass spectra. thermofisher.comijprajournal.com The elevated temperatures used in the GC inlet and column can sometimes lead to the thermal degradation of certain compounds, which must be carefully considered during method development. sepscience.com Analysis of degradation products can reveal insights into the stability of the compound. osti.govbrjac.com.br
Thin-Layer Chromatography (TLC) for Purity Screening
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for preliminary purity screening of Furtrethonium besylate. labinsights.nlnoblelight.comsigmaaldrich.com It allows for the qualitative assessment of the number of components in a sample and can be used to monitor the progress of chemical reactions or for initial purity checks. noblelight.comlongdom.orglibretexts.org
In TLC, a sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. ijprajournal.com Different components of the sample travel at different rates, leading to their separation. bjbms.org For compounds like Furtrethonium besylate, which are typically visualized under UV light, TLC can quickly indicate the presence of impurities as separate spots. noblelight.com The identity of the main spot can be confirmed by comparing its retention factor (Rf) value with that of a reference standard. libretexts.org High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and quantification capabilities compared to conventional TLC. google.com
Spectroscopic Methods for Characterization and Quantification
Spectroscopic techniques are essential for elucidating the molecular structure of Furtrethonium besylate and for its quantitative determination.
Mass Spectrometry (MS) for Molecular Identity and Impurity Profiling
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. sterlingpharmasolutions.com For Furtrethonium besylate, MS is critical for confirming its molecular identity by determining the mass of the Furtrethonium cation. ijprajournal.com
High-resolution mass spectrometry (HRMS) is particularly valuable for impurity profiling, as it can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown impurities. thermofisher.comsterlingpharmasolutions.com When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a potent tool for separating, identifying, and quantifying impurities, even at trace levels. ijprajournal.comijrti.org Tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of impurities by providing fragmentation patterns. sterlingpharmasolutions.com
Hypothetical Mass Spectrometry Data for Furtrethonium Cation:
| Ion | Theoretical m/z |
| [M]+ | C₈H₁₄NO⁺ |
| Fragment 1 | C₅H₅O-CH₂⁺ |
| Fragment 2 | N(CH₃)₃ |
Note: This table represents a hypothetical fragmentation pattern for the Furtrethonium cation for illustrative purposes.
UV-Vis Spectrophotometry for Quantitative Determinations
UV-Vis spectrophotometry is a widely used technique for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com Furtrethonium besylate, containing chromophoric groups in both the furan (B31954) ring of the cation and the benzene (B151609) ring of the besylate anion, can be quantified using this method. researchgate.netthermofisher.com
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A UV-Vis spectrum of the compound is first recorded to determine the wavelength of maximum absorbance (λmax). thermofisher.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of Furtrethonium besylate in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. This technique is often used in dissolution studies and for routine quality control assays. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like Furtrethonium besylate. mdpi.comweebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.comgu.se For Furtrethonium besylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to confirm the identity and structure of both the furtrethonium cation and the besylate counter-ion. maas.edu.mm
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the furtrethonium cation, distinct signals are expected for the trimethylammonium protons, the methylene (B1212753) protons adjacent to the nitrogen, and the protons of the furan ring. The besylate anion would show characteristic signals for the protons on its benzene ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This technique is used to confirm the carbon skeleton of both the cation and the anion.
2D NMR (COSY, HSQC, HMBC): To confirm the precise connectivity, 2D NMR experiments are utilized. gu.sesemanticscholar.org
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to establish the sequence of protons within the furan ring and confirm the connectivity of the methylene group.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.
The combination of these NMR techniques allows for the complete and confident structural assignment of Furtrethonium besylate. maas.edu.mmsemanticscholar.org
| NMR Experiment | Purpose in Structural Elucidation of Furtrethonium Besylate | Information Obtained |
|---|---|---|
| ¹H NMR | Identifies all unique proton environments. | Chemical shifts, integration (proton count), and coupling patterns for furan, methylene, trimethylammonium, and benzene ring protons. |
| ¹³C NMR | Identifies all unique carbon environments. | Chemical shifts for each carbon in the furtrethonium and besylate ions, confirming the carbon framework. |
| COSY | Maps proton-proton spin-spin couplings. | Confirms adjacent protons, such as those on the furan and benzene rings. |
| HSQC | Correlates carbons with their directly attached protons. | Assigns specific ¹³C signals to their corresponding ¹H signals. |
| HMBC | Maps long-range (2-3 bond) proton-carbon couplings. | Confirms the connectivity between quaternary carbons (e.g., C-N⁺, substituted aromatic carbons) and nearby protons, verifying the overall molecular assembly. |
Electrochemical Analytical Techniques
Electrochemical analysis involves using electrical stimulation to probe the chemical reactivity of a substance in solution. eag.comlibretexts.org These techniques can provide both qualitative and quantitative data about ionic species and their behavior at an electrode-solution interface. libretexts.orgbritannica.com For a quaternary ammonium (B1175870) salt like Furtrethonium besylate, electrochemical methods can be used to study its stability, redox potential, and interactions in various environments. The conductivity of quaternary ammonium compounds is a key property that can be explored through these methods.
Voltammetric and Impedance Spectroscopy Applications
Voltammetry and Electrochemical Impedance Spectroscopy (EIS) are powerful interfacial electrochemical techniques used to characterize electrochemical systems. libretexts.orgmdpi.com
Voltammetry: This technique measures the current that flows in a solution as a function of a systematically varied potential applied to an electrode. britannica.com Cyclic Voltammetry (CV) is a common form where the potential is swept back and forth. eag.com For Furtrethonium besylate, CV could be used to:
Determine the electrochemical window of the compound, identifying the potential range in which it is stable and does not undergo oxidation or reduction.
Investigate potential redox activity of the furan ring under specific conditions.
Study its adsorption or interaction with different electrode surfaces.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that measures the impedance of a system over a range of AC frequencies. mdpi.comnih.gov It provides detailed information about the processes occurring at the electrode-electrolyte interface, such as charge transfer resistance and double-layer capacitance. materialsciencejournal.org Applications for Furtrethonium besylate could include:
Characterizing the conductivity of solutions containing the salt.
Studying the formation and stability of any films or layers on an electrode surface.
Evaluating the compound's potential role or effect in electrochemical applications like sensors or batteries, where ionic conductivity is critical. nih.govresearchgate.net
| Technique | Principle | Potential Application for Furtrethonium Besylate Research |
|---|---|---|
| Cyclic Voltammetry (CV) | Measures current response to a linearly swept potential applied between electrodes. mdpi.com | Determination of redox potentials; assessment of electrochemical stability; study of electrode surface interactions. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the complex impedance of an electrochemical cell as a function of AC frequency. eag.comnih.gov | Quantification of solution conductivity; characterization of interfacial properties (e.g., charge transfer resistance); analysis of material performance in electrochemical devices. researchgate.net |
Bioanalytical Approaches for In Vitro Studies
Bioanalytical methods are essential for quantifying a compound in biological matrices during in vitro studies, which are critical in early drug discovery to predict a substance's metabolic fate. nih.gov These studies often use systems like liver microsomes or hepatocytes to simulate metabolism. The primary goal is to develop a robust, sensitive, and reproducible assay for accurate concentration measurement. nih.gov
The most common and powerful technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net An LC-MS/MS method for Furtrethonium besylate in an in vitro matrix (e.g., hepatocyte lysate) would typically involve:
Sample Preparation: A simple protein precipitation step, where an organic solvent like methanol or acetonitrile is added to the sample, is often sufficient to remove most of the biological macromolecules. nih.gov
Chromatographic Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) is used to separate the analyte from other matrix components before it enters the mass spectrometer. psnnjp.orgscielo.br A C18 column is commonly employed. psnnjp.org
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The instrument is set to monitor a specific precursor-to-product ion transition for Furtrethonium and an internal standard, ensuring accurate quantification even at low concentrations. researchgate.net
Method validation is performed according to regulatory guidelines (e.g., ICH M10) to ensure reliability, assessing parameters like linearity, accuracy, precision, stability, and matrix effect. nih.gov
| Validation Parameter | Description | Typical Acceptance Criteria for Bioanalytical Methods |
|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99. nih.gov |
| Accuracy & Precision | Accuracy is the closeness of measured values to the true value. Precision is the closeness of repeated measurements to each other. | Within ±15% of the nominal value (±20% at the lower limit of quantification). nih.gov |
| Stability | Evaluates the chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, room temperature). researchgate.net | Concentration should be within ±15% of the initial concentration. |
| Matrix Effect | The influence of co-eluting, undetected matrix components on the ionization of the analyte. | Coefficient of variation (CV%) of the response should be ≤15%. nih.gov |
Strategies for Impurity Analysis and Quality Control of Research Batches
Controlling impurities in any chemical compound intended for research is crucial for ensuring the quality, stability, and reproducibility of experimental results. musechem.comchemistryworld.com A comprehensive quality control strategy for Furtrethonium besylate involves the use of orthogonal analytical methods to detect and quantify process-related impurities, degradation products, and potential genotoxic impurities. americanpharmaceuticalreview.com
Key Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity assessment and routine quality control. ijpsr.com A stability-indicating method, capable of separating the main compound from all known impurities and degradation products, must be developed and validated. ijpsr.com
Liquid Chromatography-Mass Spectrometry (LC-MS): When unknown peaks are detected in HPLC, LC-MS is used for their identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is a critical step in its structural elucidation. americanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze for volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents.
Specialized Testing for Genotoxic Impurities (GTIs): The synthesis of a besylate salt often involves benzenesulfonic acid and may use various alcohols as solvents. This creates a potential for the formation of highly reactive sulfonate ester impurities, which are often genotoxic. researchgate.net Sensitive LC-MS/MS methods are required to detect these impurities at parts-per-million (ppm) levels. researchgate.net
A robust quality control program for research batches would include initial purity testing, identification of any significant impurities (>0.1%), and stability studies under accelerated conditions (e.g., elevated temperature and humidity) to understand potential degradation pathways.
| Type of Impurity | Potential Source | Primary Analytical Control Method |
|---|---|---|
| Process-Related Impurities | Starting materials, by-products, intermediates from synthesis. | HPLC-UV for quantification; LC-MS for identification. americanpharmaceuticalreview.com |
| Degradation Products | Chemical breakdown of Furtrethonium besylate due to light, heat, or humidity. | Stability-indicating HPLC-UV method. |
| Residual Solvents | Solvents used during synthesis and purification. | Headspace Gas Chromatography (GC). |
| Sulfonate Esters | Reaction between the besylate counter-ion and alcoholic solvents. | Highly sensitive LC-MS/MS method. researchgate.net |
| Water Content | Atmospheric moisture or processing conditions. | Karl Fischer Titration. |
Theoretical Applications and Future Research Directions
Theoretical Contributions to Cholinergic System Pharmacology
The cholinergic system, which utilizes acetylcholine (B1216132) as its primary neurotransmitter, is fundamental to countless physiological processes. wikipedia.org Cholinergic agents, which mimic or modify the action of acetylcholine, are broadly categorized as direct-acting or indirect-acting. nih.gov Furtrethonium (B1222584) is structurally related to acetylcholine and acts as a cholinergic agent. wikipedia.orgnih.gov Its interaction with muscarinic and nicotinic receptors, the two main classes of cholinergic receptors, provides a basis for its theoretical contributions. nih.govcdc.govksumsc.com
Studies on compounds structurally related to furtrethonium have revealed interesting behaviors. For instance, modifying the furan (B31954) ring or the amine substituents can lead to compounds with weak antagonist behavior at cardiac muscarinic receptors, likely due to the steric hindrance of the substituents at the nitrogen atom. nih.gov This highlights how the furtrethonium scaffold can be used to probe the structural requirements for agonist versus antagonist activity at muscarinic receptors. Furthermore, some furan-containing analogues have demonstrated unexpected non-muscarinic effects in laboratory preparations, suggesting that the furan moiety may confer interactions with other receptor systems, the nature of which awaits further explanation. nih.gov By serving as a parent compound for the synthesis of new derivatives, furtrethonium can help elucidate the complex structure-activity relationships that govern cholinergic pharmacology.
Exploration of Furtrethonium Besylate as a Chemical Probe for Receptor Studies
A chemical probe is a small molecule used to study and manipulate a biological target, such as a receptor. Given that acetylcholine activates both muscarinic and nicotinic receptors, probes that can selectively target specific receptor subtypes are invaluable for research. nih.gov The rigid structure of the furan ring in furtrethonium, compared to the flexible chain of acetylcholine, makes it an interesting candidate for development as a chemical probe.
Researchers could leverage the furtrethonium structure to investigate the distinct properties of muscarinic and nicotinic receptors. nih.govcdc.gov For example, nicotinic receptor activation has been shown to augment muscarinic receptor-mediated sweating, demonstrating a complex interplay between the two receptor types. nih.gov A library of furtrethonium derivatives could be synthesized to identify compounds with high selectivity for specific receptor subtypes, such as the α4β2* or α7 nicotinic receptors, which have been implicated in attention and working memory, respectively. cij.gob.mx Such selective probes would be instrumental in dissecting the specific roles these receptor subtypes play in cognition, emotional regulation, and vigilance control. cij.gob.mx The goal would be to use these molecular tools to understand the physiological roles of receptor subtypes in both healthy and diseased states. nih.gov
Computational Chemistry and Molecular Modeling Studies of Receptor Ligand Interactions
Computational chemistry offers powerful tools to investigate molecular interactions at an atomic level, accelerating research and reducing the costs associated with experimental work. ijrar.org Techniques like molecular mechanics, quantum mechanics (QM), and molecular dynamics (MD) simulations can be applied to study the interaction between a ligand like Furtrethonium besylate and its target receptors. ijrar.orgkallipos.gr
In the absence of an experimental crystal structure, computational methods such as comparative modeling could be used to predict the three-dimensional structure of relevant cholinergic receptors. nih.gov Subsequently, molecular docking simulations could predict the preferred binding pose of furtrethonium within the receptor's active site. These models can help identify key amino acid residues involved in the binding and stabilization of the ligand. nih.gov Furthermore, more advanced hybrid quantum mechanics/molecular mechanics (QM/MM) approaches could be employed to study the electronic structure of the ligand-receptor complex, providing precise insights into the forces driving the interaction. nih.gov Such computational studies could explain the basis of its activity and guide the rational design of new, more potent, and selective cholinergic agents based on the furtrethonium scaffold.
Development of Advanced Analytical Techniques for Quaternary Ammonium (B1175870) Compounds
Quaternary ammonium compounds (QACs) are a large and diverse class of chemicals, and their detection and quantification in various matrices present an ongoing analytical challenge. acs.org The development of robust analytical methods is crucial for both environmental monitoring and biomedical research. acs.orgdiva-portal.org
The analysis of QACs is complicated by their high water solubility, low volatility, and the wide variety of possible chemical structures. acs.org Advanced analytical techniques are required for the detection and quantification of individual QACs. acs.org Methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have become the gold standard. nih.govspkx.net.cn
| Analytical Technique | Description | Application for QACs | References |
| QuEChERS Method | Stands for "Quick, Easy, Cheap, Effective, Rugged, and Safe." It is a sample preparation method that involves solvent extraction and cleanup using a solid-phase extraction sorbent. | An improved QuEChERS method has been developed for the enrichment and purification of QACs from complex matrices like food samples. spkx.net.cn | spkx.net.cn |
| LC-MS/MS | Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) separates compounds in a sample and then detects them based on their mass-to-charge ratio, providing high sensitivity and selectivity. | Used for the simultaneous detection of multiple QACs in food, environmental, and biological samples. nih.govspkx.net.cn | nih.govspkx.net.cn |
| LC-IM-MS/MS | Liquid chromatography-ion mobility-tandem mass spectrometry adds another dimension of separation (ion mobility), which separates ions based on their size and shape (collision cross-section). | This technique has been used to create a multidimensional reference database for parent QACs and their metabolites, enhancing confident identification in human samples. nih.gov | nih.gov |
| HILIC | Hydrophilic Interaction Liquid Chromatography is a variant of normal-phase liquid chromatography that uses a hydrophilic stationary phase with a high organic solvent concentration, suitable for separating highly polar compounds. | Tandem coupling of reversed-phase and HILIC columns can be used to separate a wide range of QACs with large differences in hydrophobicity from brain extracts. unifr.ch | unifr.ch |
These advanced methods are essential for studying the pharmacokinetics, metabolism, and environmental fate of compounds like Furtrethonium besylate. Improving these techniques will support future research into the biological roles and potential applications of all QACs. acs.orgnih.gov
Unexplored Research Avenues and Potential for Novel Discoveries
The unique chemical structure of Furtrethonium besylate, containing a furan ring, opens up several avenues for future research beyond its direct cholinergic activity. Furan-containing compounds are a growing area of interest, with applications being explored in surfactants, ionic liquids, and biocides. researchgate.net
One significant unexplored avenue is the investigation of non-cholinergic activities. As previously noted, some furan-containing analogues of furtrethonium have exhibited unusual pharmacological effects on smooth muscle that are not mediated by muscarinic or nicotinic receptors. nih.gov Elucidating the mechanism behind these effects could lead to the discovery of novel biological targets or pathways.
Furthermore, the synthesis of new furan-containing quaternary ammonium salts has yielded compounds with significant antimicrobial activity against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov This suggests that the furtrethonium scaffold could be a starting point for the development of new classes of antimicrobial agents. The exploration of furan-based compounds derived from renewable resources like furfural (B47365) is also an active area of research, positioning this chemical class at the intersection of pharmacology and sustainable chemistry. researchgate.net
Q & A
Q. 1.1. What are the recommended spectroscopic techniques for characterizing Furtrethonium besylate’s structural identity and purity?
To confirm structural identity, use a combination of 1H/13C NMR (to map proton and carbon environments) and FT-IR (to identify functional groups like sulfonate or tertiary amines). For purity assessment, HPLC-UV with a C18 column and a mobile phase of phosphate buffer (pH 3.5)-acetonitrile (70:30 v/v) is effective. Quantify impurities using a gradient elution protocol, ensuring resolution between the main peak and degradants .
Q. 1.2. How can researchers design a stability-indicating assay for Furtrethonium besylate in pharmaceutical formulations?
Adopt reverse-phase HPLC with photodiode array detection (PDA) to monitor degradation products. Optimize the mobile phase (e.g., sodium acetate buffer pH 4.0 and acetonitrile in a 30:70 ratio) to resolve the parent compound from degradants. Validate the method per ICH Q2(R1) guidelines, including linearity (10–100 µg/mL), precision (%RSD <2%), and recovery (98–102%) .
Advanced Research Questions
Q. 2.1. How can experimental design optimize Furtrethonium besylate’s intrinsic dissolution rate (IDR) under varying conditions?
Use a fractional factorial design (e.g., 3³⁻¹) to evaluate factors like dissolution medium (simulated gastric fluid vs. phosphate buffer), rotation speed (50–150 rpm), and compaction pressure (50–200 MPa). Analyze IDR using a rotating disk apparatus, and model interactions via ANOVA. For example, increased compaction pressure may reduce IDR due to particle agglomeration .
Q. 2.2. What methodological approaches resolve contradictions in stability data under stress conditions?
When degradation profiles conflict (e.g., photolytic vs. oxidative degradation), employ LC-MS/MS to identify degradant structures. For instance, photolytic degradation may produce N-oxide derivatives, while hydrolysis under acidic conditions cleaves ester bonds. Cross-validate findings with accelerated stability studies (40°C/75% RH for 6 months) and statistical tools like principal component analysis (PCA) to cluster degradation pathways .
Q. 2.3. How should researchers address low recovery rates in bioanalytical assays for Furtrethonium besylate?
Low recovery often stems from matrix effects or incomplete extraction. Mitigate this by:
- Using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
- Adding internal standards (e.g., deuterated analogs) to correct for variability.
- Optimizing protein precipitation with acetonitrile:methanol (80:20) for plasma samples .
Data Analysis & Interpretation
Q. 3.1. What statistical methods are critical for validating Furtrethonium besylate’s dose-response relationships in preclinical studies?
Apply non-linear regression (e.g., Hill equation) to model dose-response curves. Use Bland-Altman plots to assess agreement between replicates and Grubbs’ test to identify outliers. For multi-parametric data (e.g., pharmacokinetic-pharmacodynamic models), employ mixed-effects modeling (NONMEM or Monolix) .
Q. 3.2. How can forced degradation studies inform formulation development?
Stress testing under ICH Q1A conditions (acid/base, oxidation, heat, light) reveals degradation hotspots. For example, if Furtrethonium besylate degrades >20% under UV light, formulations require opaque packaging. Quantify degradants using peak purity analysis (PDA) and correlate results with in silico toxicity predictions (e.g., Derek Nexus) to prioritize impurity control .
Future Research Directions
Q. 4.1. What gaps exist in understanding Furtrethonium besylate’s polymorphic behavior?
Current studies lack data on solvatomorphism (solvent-mediated crystal forms) and bioavailability differences between polymorphs. Future work should use X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) to map phase transitions under humidity .
Q. 4.2. How can computational modeling improve Furtrethonium besylate’s metabolic profiling?
Leverage molecular docking (AutoDock Vina) to predict CYP450 metabolism sites and physiologically based pharmacokinetic (PBPK) models (GastroPlus) to simulate first-pass effects. Validate predictions with human liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
